molecular formula C4H5FO2S B13254252 But-2-yne-1-sulfonyl fluoride

But-2-yne-1-sulfonyl fluoride

Cat. No.: B13254252
M. Wt: 136.15 g/mol
InChI Key: CRKPNZYEIIOTOE-UHFFFAOYSA-N
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Description

But-2-yne-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of but-2-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-2-yne using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The fluoride-chloride exchange method is widely used due to its simplicity and high yield. Additionally, the use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and addition products with various electrophiles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of but-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification of the target proteins . This reactivity makes it a valuable tool in chemical biology for studying enzyme activity and protein interactions.

Biological Activity

But-2-yne-1-sulfonyl fluoride (BSF) is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique reactivity and potential biological applications. This article explores the biological activity of BSF, focusing on its mechanism of action, efficacy as a covalent inhibitor, and relevant case studies.

Overview of this compound

This compound is classified as a sulfonyl fluoride, a category of compounds known for their electrophilic properties. These compounds can form covalent bonds with nucleophilic residues in proteins, making them valuable tools in drug discovery and development.

The primary mechanism by which BSF exerts its biological activity is through covalent modification of target proteins. This involves the formation of a stable bond between the sulfonyl fluoride group and nucleophilic amino acids, such as serine, cysteine, or lysine, within the active sites of enzymes. The resulting modification can lead to irreversible inhibition of enzyme activity.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of sulfonyl fluorides, including BSF, as covalent inhibitors against various proteins. For instance, in a study focused on human neutrophil elastase (hNE), BSF derivatives exhibited significant selectivity and potency. One derivative showed an IC50 value of 0.24 μM with over 833-fold selectivity against cathepsin G, another serine protease .

Table 1: Biological Activity of BSF Derivatives

CompoundTarget ProteinIC50 (μM)Selectivity Ratio
Benzene-1,2-disulfonyl fluoridehNE0.24>833
2-(Fluorosulfonyl)phenyl fluorosulfatehNE2.2Not specified

Case Studies

Case Study 1: Inhibition of Human Neutrophil Elastase

In a systematic screening of sulfonyl fluoride compounds against hNE, researchers identified several potent inhibitors. The study utilized high-resolution mass spectrometry to confirm covalent binding to the active site serine residue (Ser195) of hNE. The binding was characterized by a bond distance of approximately 1.6 Å, indicating strong interaction .

Case Study 2: Targeting CAII and KRAS4B

A separate investigation assessed the reactivity of sulfonyl fluorides against carbonic anhydrase II (CAII) and KRAS4B G12D mutants. The study revealed that while many compounds showed limited non-specific binding, some sulfonyl fluorides effectively modified CAII at specific nucleophilic sites. This highlights the potential for developing selective inhibitors targeting specific protein conformations .

Structural Insights

The structural basis for the activity of BSF derivatives has been explored through various biophysical techniques. For example, X-ray crystallography has provided insights into how these compounds interact with target proteins at the atomic level, revealing critical interactions that contribute to their inhibitory effects .

Properties

Molecular Formula

C4H5FO2S

Molecular Weight

136.15 g/mol

IUPAC Name

but-2-yne-1-sulfonyl fluoride

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3

InChI Key

CRKPNZYEIIOTOE-UHFFFAOYSA-N

Canonical SMILES

CC#CCS(=O)(=O)F

Origin of Product

United States

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